

What are the physical and chemical properties of Bis(diethylamino)chlorophosphine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(diethylamino)chlorophosphine*

Cat. No.: *B1222284*

[Get Quote](#)

An In-depth Technical Guide to Bis(diethylamino)chlorophosphine

Introduction

Bis(diethylamino)chlorophosphine, also known as N,N,N',N'-tetraethylphosphorodiamidous chloride, is an organophosphorus compound with the chemical formula $(C_2H_5)_2N_2PCl$.^[1] It is a versatile reagent in organic and organometallic synthesis, primarily serving as a precursor for the introduction of the bis(diethylamino)phosphino group and as a masked source of PCl_2^+ .^[2] This colorless to light yellow liquid is noted for its high reactivity, particularly its sensitivity to air and moisture.^{[2][3]} Its utility is prominent in the synthesis of phosphine ligands, which are crucial in catalysis, and as an intermediate in the production of pharmaceuticals like Toldimfos Sodium.^{[3][4]}

Physical Properties

Bis(diethylamino)chlorophosphine is a liquid under standard conditions, characterized by its sensitivity to atmospheric conditions.^{[2][3]} A summary of its key physical properties is presented below.

Property	Value	Reference
Appearance	Clear colorless to light yellow liquid	[2] [3] [5]
Molecular Formula	C ₈ H ₂₀ ClN ₂ P	[1] [3] [6]
Molecular Weight	210.68 g/mol	[1] [3] [4] [7]
Boiling Point	55-57 °C at 0.2 mmHg 87-90 °C at 2 torr	[3] [4] [5] [8] [2]
Density	1.002 g/mL at 25 °C	[3] [4] [9]
Refractive Index	n _{20/D} 1.4895	[3] [4] [9]
Flash Point	101 °C (213.8 °F) - closed cup	[4] [5] [7] [8]
Solubility	Sparingly soluble in Chloroform	[3]

Chemical Properties

The chemical behavior of **Bis(diethylamino)chlorophosphine** is dictated by the phosphorus(III) center and the labile P-Cl bond. It is highly susceptible to nucleophilic attack and hydrolysis.

Property	Description	Reference
Stability	Air and moisture sensitive; hygroscopic.	[3]
Reactivity	Reacts violently with water. Incompatible with strong oxidizing agents, alcohols, halogens, and finely powdered metals.	[5] [9] [10]
CAS Number	685-83-6	[1] [2] [3]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **Bis(diethylamino)chlorophosphine**.

Spectrum	Data	Reference
¹ H NMR	Conforms to structure	[11]
³¹ P NMR	Conforms to structure	[11]

Experimental Protocols

Synthesis of Bis(diethylamino)chlorophosphine

The standard laboratory synthesis involves the reaction of phosphorus trichloride with an excess of diethylamine.[\[2\]](#)

Methodology:

- Phosphorus trichloride (PCl₃) is dissolved in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[\[12\]](#)
- The solution is cooled to a controlled temperature (e.g., 20 °C).[\[12\]](#)
- A solution of diethylamine (Et₂NH) is added dropwise to the PCl₃ solution. A molar ratio of at least 4:1 (diethylamine to PCl₃) is used.[\[2\]](#)
- The reaction mixture is stirred for a specified period to ensure complete reaction.
- The byproduct, diethylammonium chloride (Et₂NH₂Cl), precipitates as a solid and is removed by filtration.[\[2\]](#)
- The solvent is removed from the filtrate under reduced pressure.
- The resulting crude product is purified by vacuum distillation to yield pure **Bis(diethylamino)chlorophosphine**.[\[3\]](#)[\[4\]](#)

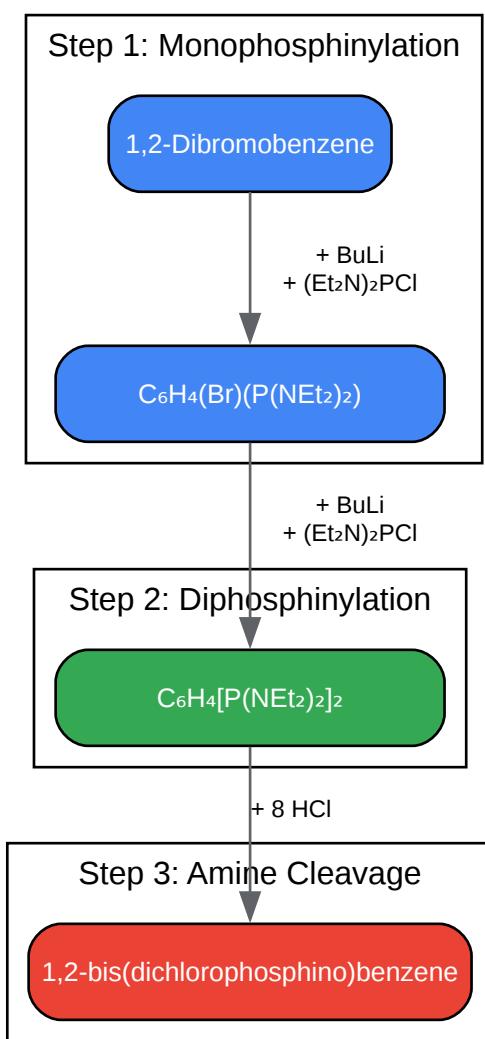
The overall reaction is: 4 Et₂NH + PCl₃ → (Et₂N)₂PCl + 2 Et₂NH₂Cl[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of **Bis(diethylamino)chlorophosphine**.

Applications in Synthesis

Bis(diethylamino)chlorophosphine is a key building block for more complex organophosphorus compounds, particularly bidentate phosphine ligands.


Example: Synthesis of 1,2-bis(dichlorophosphino)benzene

A notable application is the synthesis of 1,2-bis(dichlorophosphino)benzene, a precursor to important diphosphine ligands.[\[2\]](#)

Methodology: The synthesis is a multi-step process starting from 1,2-dibromobenzene:

- First Lithiation and Phosphinylation: 1,2-dibromobenzene is treated with butyllithium (BuLi) to generate a monolithiated intermediate, which then reacts with **Bis(diethylamino)chlorophosphine**.[\[2\]](#)
 - $C_6H_4Br_2 + BuLi \rightarrow C_6H_4(Br)Li + BuBr$
 - $C_6H_4(Br)Li + (Et_2N)_2PCl \rightarrow C_6H_4(Br)(P(NEt_2)_2) + LiCl$
- Second Lithiation and Phosphinylation: The resulting bromophosphine is treated with a second equivalent of BuLi, followed by another reaction with **Bis(diethylamino)chlorophosphine** to form the bis(phosphino)benzene derivative.[\[2\]](#)
 - $C_6H_4(Br)(P(NEt_2)_2) + BuLi \rightarrow C_6H_4(Li)(P(NEt_2)_2) + BuBr$

- $\text{C}_6\text{H}_4(\text{Li})(\text{P}(\text{NEt}_2)_2) + (\text{Et}_2\text{N})_2\text{PCl} \rightarrow \text{C}_6\text{H}_4[\text{P}(\text{NEt}_2)_2]_2 + \text{LiCl}$
- Cleavage of Amino Groups: The diethylamino groups are subsequently removed by treatment with hydrogen chloride (HCl) to yield the final product.[2]
- $\text{C}_6\text{H}_4[\text{P}(\text{NEt}_2)_2]_2 + 8 \text{ HCl} \rightarrow \text{C}_6\text{H}_4(\text{PCl}_2)_2 + 4 \text{ Et}_2\text{NH}_2\text{Cl}$

[Click to download full resolution via product page](#)

Caption: Synthesis of 1,2-bis(dichlorophosphino)benzene.

Use in Cross-Coupling Reactions

Bis(diethylamino)chlorophosphine serves as a precursor for ligands used in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. Its derivatives are employed in reactions such as:

- Buchwald-Hartwig Cross Coupling[4][7]
- Heck Reaction[4][7]
- Hiyama Coupling[4][7]
- Negishi Coupling[4][7]
- Sonogashira Coupling[4][7]
- Stille Coupling[4][7]
- Suzuki-Miyaura Coupling[4][7]

Safety and Handling

Bis(diethylamino)chlorophosphine is a hazardous chemical that requires careful handling.

- Hazard Classification: It is classified as corrosive (GHS05) and causes severe skin burns and eye damage (H314).[2][3][4][7]
- Reactivity Hazards: It reacts violently with water (EUH014).[4][7]
- Handling: Work should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5][7]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from moisture and incompatible materials.[5] It is often stored under an inert atmosphere to prevent degradation.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. strem.com [strem.com]
- 2. Bis(diethylamino)chlorophosphine - Wikipedia [en.wikipedia.org]
- 3. BIS(DIETHYLAMINO)CHLOROPHOSPHINE | 685-83-6 [chemicalbook.com]
- 4. Bis(diethylamino)chlorophosphine 97 685-83-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. bis(diethylamino)chlorophosphine - Wikidata [wikidata.org]
- 7. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. guidechem.com [guidechem.com]
- 9. Bis(diethylamino)chlorophosphine | CAS#:685-83-6 | Chemsoc [chemsoc.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Bis(diethylamino)chlorophosphine, 94% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 12. BIS(DIETHYLAMINO)CHLOROPHOSPHINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of Bis(diethylamino)chlorophosphine?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222284#what-are-the-physical-and-chemical-properties-of-bis-diethylamino-chlorophosphine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com